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2-Chloro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B2662495
CAS No.: 1378716-17-6
M. Wt: 146.62
InChI Key: DJALXPSTJMBAIN-UHFFFAOYSA-N
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Description

Significance of Bridged-Ring Systems in Chemical Research

Bridged-ring systems are a class of bicyclic or polycyclic molecules where the rings share two non-adjacent carbon atoms, known as bridgehead atoms. libretexts.org This structural feature imparts significant three-dimensional character and conformational rigidity, which is a stark contrast to the flexibility of many acyclic and monocyclic compounds. researchgate.net This rigidity is of great interest in chemical research, particularly in medicinal chemistry, as it allows for the precise spatial orientation of functional groups. Such well-defined structures can lead to higher binding affinity and selectivity for biological targets like enzymes and receptors. acs.orgnih.gov

The constrained nature of bridged systems also introduces unique steric and electronic properties, influencing their reactivity. researchgate.net For instance, Bredt's rule famously states that a double bond cannot be placed at a bridgehead carbon in a small bridged-ring system because it would introduce excessive ring strain. slideshare.net These unique structural constraints make bridged scaffolds valuable frameworks for creating novel, sp³-rich molecules for drug discovery and for developing new catalysts and materials. acs.org

Overview of 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Quinuclidine (B89598) Core Structures

Among the most well-studied bridged-ring systems are 1,4-diazabicyclo[2.2.2]octane, commonly known as DABCO or triethylenediamine (TEDA), and its structural analog, quinuclidine. wikipedia.orgacs.org

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic tertiary amine with the formula N₂(C₂H₄)₃. Its highly symmetrical, cage-like structure features two bridgehead nitrogen atoms. wikipedia.org This arrangement makes the lone pair of electrons on each nitrogen highly accessible, rendering DABCO a strong, unhindered nucleophile and a useful base in organic synthesis. wikipedia.orgacs.org It is widely employed as a catalyst for various organic transformations, including polymerization reactions and the Morita–Baylis–Hillman reaction. wikipedia.orgeurjchem.comresearchgate.net

Quinuclidine , or 1-azabicyclo[2.2.2]octane, is structurally similar to DABCO, but one of the bridgehead nitrogen atoms is replaced by a carbon atom. wikipedia.orgwikipedia.org This change makes quinuclidine a monoamine, but it retains the rigid bicyclic framework. wikipedia.org Like DABCO, it is a strong base due to the availability of the nitrogen's lone pair. wikipedia.org The quinuclidine scaffold is a key structural motif found in numerous biologically active compounds and natural products, such as quinine (B1679958) and solifenacin. wikipedia.org

Property1,4-Diazabicyclo[2.2.2]octane (DABCO)Quinuclidine
Chemical FormulaC₆H₁₂N₂C₇H₁₃N
Molar Mass112.176 g·mol⁻¹ wikipedia.org111.188 g·mol⁻¹ wikipedia.org
StructureSymmetrical cage with two bridgehead nitrogen atomsCage structure with one bridgehead nitrogen and one bridgehead carbon atom
Acidity (pKa of conjugate acid)pKa1: 3.0, pKa2: 8.8 wikipedia.org11.0 wikipedia.org
AppearanceWhite crystalline solid wikipedia.orgColorless solid wikipedia.org
Primary Use in ResearchNucleophilic catalyst, base, ligand wikipedia.orgeurjchem.comReagent, catalyst, structural scaffold in medicinal chemistry wikipedia.orgguidechem.com

Rationale for Investigating Halogenated Bicyclic Amines

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a common and powerful strategy in medicinal chemistry and materials science. researchgate.netacs.org When applied to bicyclic amines like the DABCO scaffold, halogenation can impart several advantageous properties.

Firstly, halogenation significantly alters the electronic properties of the molecule. The high electronegativity of halogens creates a dipole moment and can change the basicity of the nearby nitrogen atoms through inductive effects. Secondly, introducing a halogen, particularly chlorine or bromine, increases the lipophilicity of the compound, which can influence its ability to cross biological membranes. acs.org

Furthermore, halogen atoms can participate in specific, non-covalent interactions known as halogen bonds. acs.org In a protein-ligand context, a halogen atom on the ligand can act as a Lewis acid, interacting with a Lewis base (like a backbone carbonyl oxygen) in the protein's binding pocket, thereby increasing binding affinity and specificity. acs.org Finally, a halogen atom can serve as a versatile synthetic handle. It provides a reactive site for subsequent cross-coupling reactions or nucleophilic substitutions, allowing for the construction of more complex and diverse molecular architectures. mdpi.com

Scope and Objectives of Research on 2-Chloro-1,4-diazabicyclo[2.2.2]octane

Research into this compound focuses primarily on its role as a specialized chemical building block for the synthesis of more complex heterocyclic structures. The introduction of a single chlorine atom onto the DABCO framework breaks its symmetry and provides a reactive center for further chemical modification.

The primary objective of synthesizing and utilizing this compound is to access novel substituted piperazine (B1678402) derivatives. The rigid DABCO cage can be selectively opened through C-N bond cleavage reactions, often triggered by quaternization of the nitrogen atoms or by reaction with reagents like sulfonyl chlorides. nih.govresearchgate.netnih.gov In this context, the 2-chloro substituent can direct or influence this ring-opening process, leading to specific isomers of substituted piperazines. Since the piperazine ring is a well-known "privileged scaffold" found in a vast number of pharmaceuticals, the development of methods to create unique derivatives from precursors like 2-Chloro-DABCO is of significant interest to medicinal chemists. nih.gov

Another objective is to study the fundamental effects of substitution on the properties of the DABCO core. Investigating how a single electron-withdrawing chlorine atom at the 2-position impacts the basicity, nucleophilicity, and catalytic activity of the diamine provides valuable structure-activity relationship (SAR) data. This knowledge helps in the rational design of new DABCO-based catalysts and ligands with tailored electronic and steric properties for specific applications in organic synthesis.

Properties of this compound
CAS Number1378716-17-6 biosynth.com
Chemical FormulaC₆H₁₁ClN₂ biosynth.com
Molar Mass146.62 g/mol biosynth.com
SMILESC1CN2CCN1CC2Cl biosynth.com
Primary Research RoleSynthetic intermediate, chemical building block

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClN2 B2662495 2-Chloro-1,4-diazabicyclo[2.2.2]octane CAS No. 1378716-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1,4-diazabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2/c7-6-5-8-1-3-9(6)4-2-8/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALXPSTJMBAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

While comprehensive, specific 2D-NMR data sets for 2-Chloro-1,4-diazabicyclo[2.2.2]octane are not extensively detailed in publicly accessible literature, the application of such techniques is fundamental for its unambiguous structural and stereochemical confirmation.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is indispensable for mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, this would primarily show correlations between the methine proton at the C2 position (adjacent to the chlorine atom) and the adjacent methylene (B1212753) protons. It would also confirm the connectivity within the ethylene (B1197577) bridges of the bicyclic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the definitive assignment of each proton signal to its corresponding carbon atom. The carbon attached to the chlorine (C2) would show a distinct downfield shift in the ¹³C spectrum, and its attached proton would be identified via the HSQC cross-peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the entire molecular structure, especially in confirming the relationship between the chlorinated carbon and other parts of the rigid bicyclic cage. For instance, correlations would be expected from the protons on one ethylene bridge to the carbons of the adjacent bridge, confirming the bicyclo[2.2.2]octane framework.

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is critical for conformational analysis. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): For a rigid structure like the diazabicyclo[2.2.2]octane core, a NOESY experiment would show through-space correlations that confirm the fixed, cage-like geometry. The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of inter-proton distances. columbia.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROESY experiment is often preferred for molecules of intermediate size where the standard NOE may be close to zero. columbia.edu Like NOESY, it provides information on spatial proximity and would be used to confirm the stereochemical relationships and rigid conformation of the molecule.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. researchgate.net For this compound (C₆H₁₁ClN₂), HRMS would be used to measure the exact mass of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula. researchgate.netresearchgate.net The presence of chlorine would be readily identifiable due to the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, which appear in an approximate 3:1 ratio.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

While a specific crystal structure for this compound is not prominently reported, extensive crystallographic data exists for the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), and its various salts. This data provides a robust model for understanding the solid-state architecture of its derivatives.

N-H···O and O-H···N Interactions: In salts formed with carboxylic acids or in hydrated structures, strong hydrogen bonds are observed between the protonated nitrogen atoms of the DABCO cation and oxygen atoms from anions or water molecules. nih.govnih.gov For instance, in 1,4-diazabicyclo[2.2.2]octan-1-ium 4-nitrobenzoate (B1230335) dihydrate, the cation and anion are linked by a strong N—H⋯O hydrogen bond, and further stabilized by water-DABCO O—H⋯N interactions. nih.gov

N-H···Cl and N-H···I Interactions: When crystallized with hydrohalic acids, the protonated DABCO cations form distinct hydrogen bonds with the halide anions. uni-regensburg.de In the structure of DABCO dihydrochloride, the ammonium (B1175870) N-H groups point towards chloride ions, which act as hydrogen bond acceptors. uni-regensburg.de

Below is a table summarizing typical hydrogen bond geometries observed in various DABCO-containing crystals.

CompoundDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference
(DABCOH)⁺(4-nitrobenzoate)⁻·2H₂ON-H···O2.7481.86168 nih.gov
(DABCOH₂)2⁺(4-nitrobenzoate)₂⁻N-H···O2.6731.80165 nih.gov
(DABCOH₂)2⁺(I⁻)₂·H₂ON-H···O2.771.95148 uni-regensburg.de
(DABCOH₂)2⁺(I⁻)₂·H₂ON-H···I3.462.65150 uni-regensburg.de

X-ray crystallography provides precise measurements of atomic positions, from which bond lengths, angles, and torsion angles can be calculated. In protonated DABCO cations, a notable structural feature is the elongation of the N—C bonds involving the protonated nitrogen atom compared to those involving a neutral nitrogen. nih.goviucr.org For example, in bis(1,4-diazabicyclo[2.2.2]octan-1-ium) thiosulfate (B1220275) dihydrate, the mean N—C bond length for the protonated nitrogen is 1.499 Å, while for the non-protonated nitrogen, it is 1.472 Å. nih.goviucr.org The bicyclic framework is generally found to be rigid, with torsion angles within the ethylene bridges indicating the degree of twisting of the cage structure.

The table below presents selected geometric parameters for the dication in 1,4-diazabicyclo[2.2.2]octane-1,4-diium bis(4-nitrobenzoate). nih.gov

Parameter TypeAtoms InvolvedValue
Bond LengthN3—C91.483 (3) Å
Bond LengthN3—C111.487 (3) Å
Bond LengthN3—C131.486 (3) Å
Bond LengthN4—C101.487 (3) Å
Bond LengthN4—C121.486 (3) Å
Bond LengthN4—C141.487 (3) Å
Bond AngleC9—N3—C11109.1 (2)°
Bond AngleC11—N3—C13109.0 (2)°
Bond AngleC10—N4—C12108.9 (2)°
Torsion AngleN3—C9—C10—N4-0.5 (3)°
Torsion AngleN3—C11—C12—N40.5 (3)°
Torsion AngleN3—C13—C14—N4-0.1 (3)°

Polymorphism and Phase Transition Behaviors

No studies detailing the existence of different crystalline forms (polymorphs) or the phase transition behavior of this compound could be located. Research in this area for related compounds, such as salts and co-crystals of the parent molecule 1,4-diazabicyclo[2.2.2]octane (DABCO), has been conducted, but this information is not directly applicable to the specified chloro-substituted derivative and is therefore excluded as per the instructions.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrations and Interactions

Similarly, specific FT-IR and Raman spectral data, including peak assignments and analyses of molecular vibrations for this compound, are not present in the surveyed literature. While spectroscopic data exists for DABCO and its various N-substituted derivatives and salts, this information cannot be extrapolated to accurately describe the vibrational modes of the 2-chloro substituted cage structure.

Therefore, in adherence to the strict requirements for focusing solely on "this compound" and ensuring scientific accuracy, the requested content cannot be provided.

Mechanistic Organic Chemistry and Reaction Pathways

Role of the Chloro-Substituent in Directing Reactivity

The chlorine atom at the 2-position of the 1,4-diazabicyclo[2.2.2]octane (DABCO) framework is a key determinant of the molecule's chemical behavior. Its influence is primarily attributed to a combination of inductive and steric effects.

The high electronegativity of the chlorine atom creates a strong electron-withdrawing inductive effect (-I effect). researchgate.net This effect polarizes the carbon-chlorine bond, rendering the chlorinated carbon atom electron-deficient and thus susceptible to nucleophilic attack. This polarization is a crucial factor in directing the reactivity of the molecule towards substitution reactions. The presence of chlorine can also influence the basicity of the nitrogen atoms in the DABCO core.

From a steric standpoint, the chlorine atom introduces a degree of bulkiness around the chlorinated carbon. This steric hindrance can influence the rate and selectivity of reactions, potentially favoring the approach of smaller nucleophiles over larger ones. thieme-connect.de

The electrophilic nature of the chlorinated carbon makes it a prime target for nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of functionalized DABCO derivatives. These reactions are fundamental to the synthetic utility of 2-Chloro-1,4-diazabicyclo[2.2.2]octane. For instance, it can react with phenols and other nucleophiles in ring-opening reactions to form piperazine (B1678402) derivatives. researchgate.netrsc.org

NucleophileReagent ExampleProduct Type
Oxygen NucleophilesPhenols, AlcoholsEther derivatives
Nitrogen NucleophilesAminesAmine derivatives
Sulfur NucleophilesThiolsThioether derivatives

The reaction of 2-amino-9-benzyl-6-chloro-9H-purine with water in the presence of DABCO results in hydrolysis, while its reaction with alcohols and potassium carbonate in the presence of DABCO leads to the formation of alkoxy derivatives. rsc.org

Electron-Transfer Processes Involving this compound

Beyond nucleophilic substitution, this compound can participate in electron-transfer processes. The electron-withdrawing nature of the chlorine atom can facilitate the acceptance of an electron, leading to the formation of a radical anion. This intermediate can then undergo further reactions, such as the loss of a chloride ion, to generate a radical species. Such electron-transfer pathways can be initiated by photochemical methods or by the use of potent reducing agents. These processes can lead to unique reactivity patterns that are distinct from those observed in traditional nucleophilic substitution reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are dependent on several factors, including the nature of the nucleophile, the solvent, and the temperature. For nucleophilic substitution reactions, the rate is often influenced by the strength of the nucleophile and the stability of the transition state.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound impact on the outcome and selectivity of reactions involving this compound. chemrevlett.com Solvents can influence the solubility of reactants, the stability of intermediates and transition states, and the nucleophilicity of the attacking species.

For instance, in the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and (2-chloroethyl)benzene, the reaction rate is significantly influenced by the solvent. acs.orgrsc.org Protic solvents can solvate the amine reactant through hydrogen bonding, which can affect its reactivity. rsc.org The polarity of the solvent is also a critical factor; polar aprotic solvents are often employed to enhance the rates of nucleophilic substitution reactions by effectively solvating cations while leaving the nucleophilic anion relatively free and reactive.

SolventTypeEffect on Nucleophilic Substitution
Acetonitrile (B52724)Polar AproticGenerally enhances reaction rates
Dimethylformamide (DMF)Polar AproticGenerally enhances reaction rates
EthanolProticCan solvate nucleophiles, potentially slowing the reaction
WaterProticCan solvate nucleophiles, potentially slowing the reaction

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure

Quantum chemical calculations are instrumental in predicting the electronic properties of molecules. For derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), methods like DFT are frequently employed for geometry optimization and the calculation of electronic properties. doaj.org Hartree-Fock theory, while older, serves as a fundamental starting point for more advanced electronic structure methods and is often used in combination with other approaches. researchgate.net These calculations form the basis for understanding a molecule's stability, reactivity, and spectroscopic characteristics.

Optimized Geometries and Conformational Preferences

The starting point for most computational studies is determining the molecule's most stable three-dimensional structure, known as the optimized geometry. For the parent DABCO molecule, a highly symmetric cage-like structure is well-established. eurjchem.com The introduction of a chlorine atom at the 2-position (a carbon atom adjacent to a nitrogen bridgehead) breaks this symmetry and is expected to induce localized changes in the geometry.

DFT and Hartree-Fock calculations would be used to find the minimum energy conformation of 2-Chloro-1,4-diazabicyclo[2.2.2]octane. It is anticipated that the rigid bicyclic framework would show slight distortions compared to the parent DABCO. Specifically, the C-Cl bond introduction would lead to elongation of the adjacent C-C and C-N bonds due to steric and electronic effects. The conformational preference would likely involve the orientation of the C-Cl bond relative to the rest of the cage, although the rigid structure limits the number of possible conformers.

Table 1: Expected Geometric Changes in 2-Chloro-DABCO vs. Unsubstituted DABCO

ParameterUnsubstituted DABCO (Reference)Expected Change in 2-Chloro-DABCORationale
C-Cl Bond LengthN/A~1.78 ÅTypical value for a C(sp³)-Cl bond.
C2-N1 Bond Length~1.47 ÅSlight elongationInductive effect of the electronegative chlorine atom.
C2-C3 Bond Length~1.57 ÅSlight elongationSteric and electronic repulsion.
N-C-C Bond Angles~109.5°Distortion from ideal tetrahedral angleAccommodation of the bulky chlorine substituent.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the introduction of an electronegative chlorine atom is expected to have a significant impact on the frontier orbitals compared to unsubstituted DABCO. The chlorine atom's electron-withdrawing inductive effect would likely lower the energy of both the HOMO and LUMO. This occurs because the substituent stabilizes the electron density throughout the molecule. Consequently, the HOMO-LUMO gap might also be altered, which would influence the molecule's reactivity profile in chemical reactions. A smaller energy gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

PropertyUnsubstituted DABCOExpected Effect in 2-Chloro-DABCO
HOMO EnergyRelatively high (lone pairs on N)Lowered (stabilized)
LUMO EnergyHighLowered (stabilized)
HOMO-LUMO Gap (ΔE)LargePotentially reduced
Reactivity ImplicationGood nucleophile/baseModified nucleophilicity and potential for electrophilic interaction.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is fundamental to its interactions with other chemical species. The introduction of the C-Cl bond creates a significant dipole in the 2-Chloro-DABCO molecule. Computational methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. doaj.org

It is expected that the chlorine atom and the two nitrogen atoms would carry partial negative charges (δ-), while the carbon atom attached to the chlorine (C2) and the hydrogen atoms would bear partial positive charges (δ+). This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map would show regions of negative potential (typically colored red) around the nitrogen and chlorine atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, highlighting sites for potential nucleophilic interaction.

Reaction Mechanism Elucidation via Transition State Calculations

Beyond static molecular properties, computational chemistry is a vital tool for exploring the dynamics of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete picture of the reaction mechanism can be developed. This is particularly valuable for understanding reactions where experimental characterization of short-lived intermediates is challenging. researchgate.net

Potential Energy Surface Mapping

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). A PES maps the potential energy of a system as a function of its atomic coordinates. Critical points on this surface include local minima, which correspond to stable reactants, products, and intermediates, and first-order saddle points, which represent transition states—the highest energy point along the lowest energy path between two minima.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, computational methods would be used to locate these critical points. Algorithms can systematically search the PES to find the lowest-energy pathway, known as the reaction coordinate, that connects reactants to products. This mapping provides a detailed, step-by-step description of the bond-breaking and bond-forming processes.

Activation Energies and Reaction Rates

The transition state (TS) is of paramount importance in chemical kinetics. The energy difference between the reactants and the transition state is the activation energy (Ea). This energy barrier must be overcome for the reaction to proceed. Transition state theory provides a framework for relating the calculated activation energy to the reaction rate constant.

For a potential reaction of 2-Chloro-DABCO, transition state searches would be performed to identify the geometry and energy of the TS. The calculated activation energy provides a quantitative measure of the reaction's feasibility. A low activation energy corresponds to a fast reaction, while a high activation energy indicates a slow reaction. By comparing the activation energies for different possible pathways, computational chemists can predict the most likely reaction mechanism and the expected product distribution. For instance, in studies of reactions catalyzed by DABCO, DFT calculations have been successfully used to determine Gibbs free energy profiles and identify rate-determining steps. reading.ac.uk

Intermolecular Interactions and Van der Waals Complexes

Interaction with Rare Gases and Solvents

No specific studies on the intermolecular interactions and van der Waals complexes of this compound with rare gases and solvents were found in the available literature. Theoretical investigations on the parent DABCO molecule have explored its interaction potential with rare gases like helium, neon, argon, and krypton, highlighting the importance of diffuse atomic orbitals for an accurate description of the structures and energetics of these complexes. However, the influence of the chlorine substituent on these interactions in this compound has not been computationally explored.

Applications in Organic Synthesis

As a Reagent or Ligand in Catalytic Systems

Organocatalytic Applications in C-C and C-N Bond Formations

Ring-Opening Reactions

The robust bicyclic structure of DABCO can undergo ring-opening upon reaction with chlorinated electrophiles, a process that effectively generates derivatives of the chloro-DABCO system, leading to valuable synthetic intermediates. This transformation is particularly useful for synthesizing N-(2-chloroethyl)piperazines, which are versatile building blocks for pharmaceuticals and functional materials. researchgate.netdbuniversity.ac.in

A prominent example involves the reaction of DABCO with polychlorinated pyrimidines. When 2,4,5,6-tetrachloropyrimidine (B156064) is treated with DABCO, a nucleophilic substitution reaction ensues, forming a quaternary ammonium (B1175870) salt. This intermediate is unstable and undergoes a subsequent ring-opening to yield 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine. researchgate.net A similar pathway is observed with 4,5,6-trichloropyrimidine-2-carbonitrile, which affords 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile. researchgate.net

This ring-opening strategy also extends to reactions with sulfonyl chlorides. The interaction between DABCO and an arylsulfonyl chloride is thought to initiate via a charge-transfer complex, which facilitates C-N bond cleavage within the DABCO cage to form N-arylsulfonyl-4-(2-chloroethyl)piperazines. dbuniversity.ac.in The resulting 1-(2-chloroethyl)piperazine (B3192190) moiety can be further modified, highlighting the synthetic utility of this ring-opening reaction. dbuniversity.ac.in

Condensation Reactions (e.g., Knoevenagel)

While 1,4-diazabicyclo[2.2.2]octane (DABCO) itself, as well as its modified forms like ionic liquids, are well-established as potent catalysts for Knoevenagel condensation reactions, there is no specific information in the current scientific literature describing the use of "2-Chloro-1,4-diazabicyclo[2.2.2]octane" as a catalyst for this purpose. acs.orgrsc.orgresearchgate.net The catalytic efficacy of DABCO in these reactions is generally ascribed to the basicity of its nitrogen atoms, which facilitate the deprotonation of active methylene (B1212753) compounds. rsc.org

Catalysis in Halogenation Reactions

The DABCO chloroammonium cation, the protonated form of 2-chloro-DABCO, is a central reactive species in DABCO-catalyzed halogenation reactions, particularly in the activation of N-halosuccinimides for electrophilic aromatic substitution.

Aromatic Halogenation with N-Halosuccinimides

DABCO serves as a highly effective Lewis base catalyst for the halogenation of a variety of aromatic and heteroaromatic compounds using N-halosuccinimides (NXS) like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). rsc.orgscielo.br This method is valued for its mild reaction conditions, operational simplicity, and the high yields and selectivities achieved. rsc.org

The catalytic system is especially useful for promoting chlorinations with the otherwise less reactive NCS. rsc.org It is compatible with electron-rich substrates such as phenols and anilines and tolerates a range of functional groups. For example, the catalyzed chlorination of m-dimethoxybenzene with NCS provides the product in 98% yield. rsc.org The reaction also shows excellent regioselectivity, as seen in the exclusive C-3 chlorination of indole (B1671886) derivatives. rsc.org A key advantage of this protocol is its capacity for one-pot sequential halogenations. A substrate like 1,3,5-trimethoxybenzene (B48636) can be successfully chlorinated and then brominated in a single pot by the sequential addition of NCS and NBS, furnishing a di-halogenated product in high yield. rsc.org

Table 1: DABCO-Catalyzed Aromatic Halogenation with N-Halosuccinimides
SubstrateHalogenating AgentCatalyst Loading (mol%)ProductYield (%)Ref
m-DimethoxybenzeneNCS51-Chloro-2,4-dimethoxybenzene98 rsc.org
2-Naphthylethyl etherNCS51-Chloro-2-ethoxynaphthalene99 rsc.org
4-BromoanilineNCS52-Chloro-4-bromoaniline60 rsc.org
VanillinNCS55-Chlorovanillin- rsc.org
IndoleNCS53-Chloroindole>90 rsc.org
1,3,5-Trimethoxybenzene1. NCS, 2. NBS52-Bromo-4-chloro-1,3,5-trimethoxybenzene92 rsc.org
Role of the DABCO Chloroammonium Cation

The catalytic activity of DABCO in these halogenations is mediated by the in-situ formation of a DABCO haloammonium cation (DABCO-X⁺). rsc.org When NCS is the halogen source, this key intermediate is the DABCO chloroammonium cation .

The catalytic cycle begins with the nucleophilic attack of a DABCO nitrogen atom on the electrophilic chlorine of NCS. This generates the highly reactive DABCO chloroammonium cation along with the succinimide (B58015) anion. The formation of this activated intermediate has been substantiated by spectroscopic evidence. rsc.org This cation is a significantly more powerful electrophilic chlorinating agent than NCS. The reaction culminates when the electron-rich aromatic substrate attacks the electrophilic chlorine of the cation, resulting in the chlorinated product and regenerating the DABCO catalyst. rsc.org In certain enzymatic systems, this cation has also been observed to undergo homolysis to generate radical species. researchgate.net

Catalysis in Hydrolysis and Alcoholysis Reactions

DABCO demonstrates catalytic activity in the hydrolysis and alcoholysis of specific chloro-heterocyclic compounds, such as 2-amino-9-benzyl-6-chloro-9H-purine. researchgate.netresearchgate.net The mechanism involves DABCO acting as a nucleophilic catalyst.

The reaction is initiated by the formation of a quaternary DABCO-purine salt, which is more susceptible to nucleophilic attack than the original chloropurine. researchgate.net In the presence of water, this intermediate undergoes rapid hydrolysis to produce 9-benzylguanine. researchgate.net Alternatively, in alcoholic media and in the presence of a base, the intermediate is converted via alcoholysis to the corresponding 6-alkoxy-2-amino-9-benzyl-9H-purine derivatives. These catalyzed reactions offer an efficient pathway to these products under mild conditions. researchgate.net

Hydrogen Atom Transfer (HAT) Catalysis

Derivatives of 2-chloro-DABCO are at the forefront of the development of novel catalysts for photoinduced Hydrogen Atom Transfer (HAT) processes. These catalytic systems are engineered for the precise, site-selective functionalization of otherwise inert C-H bonds. researchgate.nettandfonline.com

These reactions typically employ a dual catalytic system comprising a cationic DABCO-based HAT catalyst and a photoredox catalyst, like an acridinium (B8443388) derivative. researchgate.net Under visible light irradiation, the photoredox catalyst is excited to a strongly oxidizing state. It then abstracts an electron from the monocationic DABCO derivative in a single-electron transfer (SET) event, generating a dicationic aminium radical. researchgate.net

This dicationic aminium radical is a highly electrophilic and potent HAT agent, capable of abstracting hydrogen atoms from strong C-H bonds. researchgate.net Specifically, N-chloromethyl-DABCO derivatives have been employed as catalyst precursors. Upon oxidation, they form the active dicationic radical that drives the HAT process. tandfonline.com This strategy has been successfully used for the C-H alkylation of a diverse array of substrates, including complex molecules. researchgate.net

Following a comprehensive search, information regarding the specific applications of This compound as a precursor for advanced materials—including Ionic Liquids, Deep Eutectic Solvents, Metal-Organic Frameworks (MOFs), Coordination Polymers, and Polymer Composites—could not be located.

The available scientific literature extensively covers the use of the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO) , and its N-alkylated derivatives in these applications. However, there is no accessible research detailing the use of the 2-chloro substituted variant for these specific purposes.

Therefore, it is not possible to generate the requested article focusing solely on "this compound" within the specified outline, as this would require information that is not present in the available search results.

Derivatives and Analogues of 2 Chloro 1,4 Diazabicyclo 2.2.2 Octane

Synthesis of Substituted 2-Chloro-1,4-diazabicyclo[2.2.2]octanes

The synthesis of the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) is typically achieved through the catalytic reaction of compounds like ethanolamine (B43304) over zeolitic catalysts. wikipedia.org However, the synthesis of substituted derivatives of the DABCO core, particularly those bearing functional groups on the carbon skeleton, is not widely documented in chemical literature. The direct, regioselective introduction of substituents onto the pre-formed bicyclic structure is synthetically challenging due to the relative inertness of the C-H bonds and the potential for multiple substitution products.

Similarly, the synthesis of substituted 2-chloro-DABCO analogues is not extensively reported. The chlorination of a substituted DABCO derivative would likely face challenges with regioselectivity, and the synthesis of the bicyclic system from already substituted precursors is complex. Consequently, the majority of research has focused on the reactivity of the parent 2-chloro-DABCO structure and, more broadly, on the derivatization of the nitrogen atoms of unsubstituted DABCO.

Comparison of Reactivity and Selectivity with Unsubstituted DABCO and Quinuclidine (B89598)

The reactivity of 2-chloro-DABCO is best understood by comparing it to its parent compound, DABCO, and its carbocyclic analogue, quinuclidine. The key differences arise from steric accessibility and the electronic nature of the bridgehead atoms and substituents.

DABCO (1,4-diazabicyclo[2.2.2]octane) is a highly nucleophilic tertiary amine. wikipedia.org Its caged structure prevents the nitrogen lone pairs from being sterically hindered, making them readily available for reaction. chemicalforums.com With a pKₐ for its conjugate acid ([HDABCO]⁺) of approximately 8.8, it is a moderately strong base used extensively as a nucleophilic catalyst in reactions such as the Baylis-Hillman reaction and polyurethane formation. wikipedia.orgdbuniversity.ac.in

Quinuclidine (1-azabicyclo[2.2.2]octane) is structurally similar to DABCO, but with one nitrogen atom replaced by a carbon. It is also a strong, sterically unhindered nucleophile. chemicalforums.com Its basicity is significantly higher than DABCO's, with a conjugate acid pKₐ of around 11. chemicalforums.com This increased basicity, while maintaining high nucleophilicity, makes it a more effective promoter in certain reactions. For instance, in some radiofluorination reactions on halopyridines, quinuclidine was found to be as effective or even superior to DABCO in enhancing yields. nih.gov

2-Chloro-1,4-diazabicyclo[2.2.2]octane differs from DABCO due to the presence of the chlorine atom. Chlorine is a strongly electronegative atom that exerts a powerful negative inductive effect (-I effect). masterorganicchemistry.comsciepub.com This effect withdraws electron density from the carbon skeleton and, consequently, from both bridgehead nitrogen atoms. This reduction in electron density has two major impacts:

Decreased Basicity: The lone pairs on the nitrogen atoms are less available to accept a proton, making 2-chloro-DABCO a significantly weaker base than DABCO.

Decreased Nucleophilicity: The reduced electron density on the nitrogen atoms makes them less potent nucleophiles.

This diminished reactivity means that 2-chloro-DABCO is a far less effective catalyst in reactions that rely on the strong nucleophilic or basic character of the amine, in stark contrast to the high reactivity of DABCO and quinuclidine.

CompoundStructureKey FeaturesApproximate pKₐHReactivity Profile
DABCOBicyclic diamineSymmetrical, highly nucleophilic, unhindered nitrogens. wikipedia.org8.8 wikipedia.orgExcellent nucleophilic catalyst and moderate base. dbuniversity.ac.in
QuinuclidineBicyclic monoamineStrongly basic, highly nucleophilic, unhindered nitrogen. chemicalforums.com~11.0 chemicalforums.comStronger base than DABCO; potent nucleophilic promoter. nih.gov
2-Chloro-DABCOSubstituted bicyclic diamineElectron-withdrawing Cl group reduces electron density on N atoms.Expected to be << 8.8Significantly reduced basicity and nucleophilicity compared to DABCO. masterorganicchemistry.com

N-Quaternized Derivatives and Their Chemical Utility

Despite the reduced nucleophilicity of its nitrogen atoms, 2-chloro-DABCO can undergo reactions to form N-quaternized derivatives. The chemistry of these quaternary ammonium (B1175870) salts is a cornerstone of their utility, often involving subsequent ring-opening reactions that transform the rigid bicyclic system into functionalized piperazine (B1678402) derivatives. nih.govresearchgate.net

The reaction of a tertiary amine like DABCO with an electrophile, such as an alkyl halide or a sulfonyl chloride, leads to the formation of a quaternary ammonium salt. nih.govfz-juelich.de This initial quaternization places a positive charge on the nitrogen atom, which in turn activates the adjacent C-N bonds of the bicyclic system toward nucleophilic attack. mdpi.com

A common and synthetically valuable reaction pathway involves the subsequent cleavage of one of these activated C-N bonds by a nucleophile. rsc.orgresearchgate.net The nucleophile can be the counter-ion from the initial reaction (e.g., chloride) or another nucleophilic species present. This attack results in the ring-opening of the DABCO cage to yield a substituted piperazine. For example, the reaction of DABCO with various chlorinated pyrimidines or 1,2-dichloroethane (B1671644) can lead to the formation of N-(2-chloroethyl)piperazine derivatives. mdpi.comresearchgate.net This transformation effectively converts the DABCO scaffold into a versatile piperazine building block.

The general mechanism proceeds via two key steps:

N-Quaternization: One of the nitrogen atoms of the DABCO ring attacks an electrophile (E⁺), forming a quaternary ammonium intermediate.

Nucleophilic Ring-Opening: A nucleophile (Nu⁻) attacks one of the electrophilic methylene (B1212753) carbons adjacent to the quaternized nitrogen, cleaving the C-N bond and opening the ring structure to form an N-ethyl-substituted piperazine.

Electrophile/Activating AgentResulting Intermediate/Product TypeReference
Alkyl Halides (e.g., R-X)1-Alkyl-4-(2-haloethyl)piperazines rsc.orgresearchgate.net
Aryl Sulfonyl Chlorides (e.g., Ar-SO₂Cl)1-(2-Chloroethyl)-4-(arylsulfonyl)piperazines nih.gov
Polychlorinated PyrimidinesN-(2-Chloroethyl)piperazinyl-substituted pyrimidines mdpi.com
1,2-DichloroethaneIn situ generation of 1-(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium salt researchgate.net

A highly significant application of N-quaternized DABCO derivatives is in the field of radiochemistry, specifically for the synthesis of PET (Positron Emission Tomography) tracers. nih.gov Quaternary DABCO salts serve as efficient precursors for the introduction of fluorine-18 (B77423) ([¹⁸F]), a crucial positron-emitting radionuclide. fz-juelich.de

The strategy involves the nucleophilic ring-opening of a pre-formed quaternary DABCO salt using [¹⁸F]fluoride. The [¹⁸F]fluoride ion acts as the nucleophile, attacking a carbon atom of the bicyclic cage and displacing the rest of the molecule, which functions as a good leaving group. This Sₙ2 reaction provides a reliable method for synthesizing molecules containing the N-(2-[¹⁸F]fluoroethyl)piperazine moiety. fz-juelich.de

This method is particularly amenable to the "minimalist" radiofluorination approach. This technique simplifies the labeling procedure by using only the onium salt precursor and the [¹⁸F]fluoride, eliminating the need for azeotropic drying steps or the addition of an external base. This streamlined process can lead to higher radiochemical yields (RCYs) and is compatible with base-sensitive substrates. fz-juelich.de Studies have shown that this ring-opening radiofluorination can proceed with high efficiency, affording the desired [¹⁸F]-labeled piperazine products in RCYs ranging from 48% to 93%. fz-juelich.de

Precursor TypeReactionProduct MotifTypical RCYReference
N-Alkyl Quaternary DABCO SaltsNucleophilic ring-opening with [¹⁸F]F⁻N-Alkyl-N'-(2-[¹⁸F]fluoroethyl)piperazines48–93% fz-juelich.de
N-(Het)aryl Quaternary DABCO SaltsNucleophilic ring-opening with [¹⁸F]F⁻N-(Het)aryl-N'-(2-[¹⁸F]fluoroethyl)piperazines28–46% fz-juelich.de

Future Directions and Emerging Research Avenues

Development of Highly Enantioselective Synthetic Methods for 2-Chloro-1,4-diazabicyclo[2.2.2]octane

The synthesis of optically active DABCO derivatives is a significant goal, as these chiral scaffolds can serve as valuable ligands and catalysts in asymmetric reactions. acs.orgnih.gov Currently, dedicated enantioselective synthetic routes for this compound have not been extensively reported, marking this as a critical area for future development. Research efforts are anticipated to proceed along two main strategies: the resolution of racemic mixtures and direct asymmetric synthesis.

Classical Resolution: This approach would involve the synthesis of a racemic mixture of 2-Chloro-DABCO followed by separation using a chiral resolving agent. Precedent for this strategy exists in the preparation of other chiral DABCO derivatives. For instance, enantiomerically enriched 2,3-diarylpiperazines have been successfully resolved using commercially available optically active acids, which are then cyclized to yield DABCO derivatives with high enantiomeric excess (up to 99% ee). acs.org A similar method could be applied to a suitable chiral precursor of 2-Chloro-DABCO or to the final compound itself, forming diastereomeric salts that can be separated by fractional crystallization.

Asymmetric Synthesis: A more sophisticated approach involves the direct synthesis of one enantiomer. This could be achieved by utilizing a chiral starting material or a chiral catalyst during the synthesis. Methodologies developed for other chiral DABCO derivatives provide a potential blueprint. For example, enantiopure DABCO derivatives have been successfully prepared via the cyclization of enantiopure camphanyldiamine precursors. acs.org Future work could focus on designing a chiral precursor that already contains the chloro-substituent or allows for its stereocontrolled introduction before the final ring-closing step to form the bicyclic system.

The successful development of these methods would provide access to enantiopure (R)- and (S)-2-Chloro-DABCO, enabling their exploration as novel chiral catalysts and ligands.

Table 1: Potential Strategies for Enantioselective Synthesis
MethodDescriptionKey Precursor/ReagentAnticipated Challenge
Classical ResolutionSeparation of racemic 2-Chloro-DABCO via diastereomeric salt formation.Chiral acids (e.g., tartaric acid derivatives)Finding an effective resolving agent and optimizing crystallization conditions.
Asymmetric CyclizationCyclization of a pre-synthesized, enantiopure precursor to form the bicyclic core.Enantiopure substituted piperazine (B1678402) or diamine.Multi-step synthesis of the chiral precursor.
Catalytic Asymmetric SynthesisUse of a chiral catalyst to control the stereochemistry during a key bond-forming step.Chiral Lewis acids or organocatalysts.Developing a catalyst system with high stereoselectivity for the specific substrate.

Exploration of Novel Catalytic Transformations Mediated by the Compound

DABCO is a renowned organocatalyst for a multitude of reactions, including the Morita–Baylis–Hillman reaction, cycloadditions, and various coupling reactions, functioning as both a potent nucleophile and a base. researchgate.nettaylorandfrancis.comresearchgate.net The presence of an electron-withdrawing chlorine atom on the 2-Chloro-DABCO skeleton is expected to modulate these catalytic properties, potentially unlocking novel reactivity.

The chlorine atom will decrease the basicity and nucleophilicity of the adjacent bridgehead nitrogen atom. While this may reduce its efficacy in traditional DABCO-catalyzed reactions, it could enhance selectivity in others or enable entirely new transformations where a less basic, sterically hindered amine is advantageous. For example, in photocatalytic processes, the electronic perturbation could alter the properties of the aminium radical cation, a key intermediate in hydrogen atom transfer (HAT) reactions. acs.orgresearcher.life

Furthermore, the C-Cl bond itself represents a reactive site. The compound can be viewed as a precursor to N-(2-chloroethyl)piperazine derivatives. Research has shown that DABCO can react as a nucleophile with polychlorinated pyrimidines, undergoing a ring-opening reaction to yield 4-(2-chloroethyl)piperazin-1-yl pyrimidines. mdpi.com A similar reactivity profile could be exploited for 2-Chloro-DABCO, where it could act as a synthon for novel, functionalized piperazines following a nucleophilic attack and subsequent ring-opening cascade. This opens possibilities for its use in medicinal chemistry and materials science, where the piperazine motif is a common scaffold. nih.govd-nb.info

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry offers powerful tools to predict and understand the structure, properties, and reactivity of molecules, thereby guiding experimental efforts. escholarship.org For this compound, where experimental data is limited, advanced computational modeling is a crucial emerging research avenue.

Density Functional Theory (DFT) Studies: DFT calculations can provide fundamental insights into the molecule's properties. Key areas of investigation would include:

Structural Analysis: Determining the precise bond lengths, bond angles, and conformational preferences influenced by the chloro-substituent. DFT benchmark studies have been effectively used to probe the structural flexibility of the parent DABCO molecule. eurjchem.com

Electronic Properties: Calculating the molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges. doaj.org This would quantify the electron-withdrawing effect of the chlorine atom and predict how it impacts the nucleophilicity and basicity of the two distinct nitrogen atoms.

Reaction Energetics: Modeling transition states and reaction pathways for potential catalytic cycles. This can help predict whether 2-Chloro-DABCO would be a viable catalyst for known or novel reactions and elucidate the mechanism, similar to how computational studies were used to understand the HAT step in DABCO-mediated photocatalysis. beilstein-journals.org This approach has been successfully applied to understand the reactivity of other halogenated heterocycles. nih.gov

Machine Learning and AI: As more data becomes available, machine learning models could be trained to predict the reactivity of 2-Chloro-DABCO in various chemical environments. These models can identify complex structure-activity relationships and suggest optimal conditions for desired transformations, accelerating the discovery of its synthetic utility.

Table 2: Proposed Computational Studies and Their Objectives
Computational MethodPrimary ObjectivePredicted Outcome
Density Functional Theory (DFT)Elucidate electronic structure and geometry.Quantification of nitrogen basicity, HOMO-LUMO gap, and steric profile.
Transition State TheoryModel reaction pathways and calculate activation energies.Prediction of catalytic activity and reaction mechanisms.
Ab Initio Molecular Dynamics (AIMD)Simulate reaction dynamics and solvent effects.Understanding of selectivity in complex reaction environments.
Machine Learning (ML)Predict reactivity and optimal reaction conditions.High-throughput screening of potential catalytic applications.

Integration into Supramolecular Chemistry and Nanomaterials

The rigid, ditopic nature of the DABCO framework makes it an exceptional building block in supramolecular chemistry and for the functionalization of materials. dbuniversity.ac.in It can act as a linear linker in coordination polymers, a guest molecule in host-guest systems, or a hydrogen bond acceptor in crystal engineering. researchgate.netacs.org

The introduction of a chlorine atom provides an additional tool for controlling supramolecular assembly. The chloro group can participate in halogen bonding—a specific and directional non-covalent interaction—which could be used to guide the formation of novel co-crystals and metal-organic frameworks (MOFs). The altered electronic properties may also influence the strength of hydrogen bonds formed by the nitrogen atoms, allowing for fine-tuning of supramolecular architectures. For example, DABCO has been used to form arrays with porphyrins and helical assemblies with dirhodium complexes; the 2-chloro derivative could lead to similar structures with modified photophysical or chiroptical properties. acs.orgzendy.io

In the realm of nanomaterials, functionalized silica and nanoparticles incorporating DABCO have shown promise as specialized adsorbents and catalysts. A notable example is DABCO-functionalized mesoporous silica (SBA-15@DABCO), which has been developed as a highly selective adsorbent for the preconcentration of chromium(VI) ions from environmental samples. researchgate.net Following this precedent, 2-Chloro-DABCO could be grafted onto similar nanostructured supports. The resulting material, SBA-15@2-Chloro-DABCO, might exhibit different binding affinities or selectivities for metal ions or organic pollutants. Furthermore, the C-Cl bond on the immobilized molecule could serve as a reactive handle for post-synthetic modification, allowing for the creation of multifunctional nanomaterials with tailored properties for sensing, separation, or catalysis.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 2-Chloro-1,4-diazabicyclo[2.2.2]octane?

  • Methodological Answer : The synthesis often involves alkylation or halogenation of the parent compound, 1,4-diazabicyclo[2.2.2]octane (DABCO). For example, halogenated derivatives like Cl₂-DABCO complexes can be prepared by reacting DABCO with halogenating agents (e.g., Cl₂ gas) in aprotic solvents under controlled conditions. Optimization of stoichiometry and reaction time is critical to avoid over-halogenation . Characterization via NMR (¹H/¹³C) and elemental analysis is recommended to confirm purity.

Q. How can X-ray crystallography resolve structural ambiguities in halogenated DABCO derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for determining bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) have been reported for DABCO derivatives, with key parameters such as a = 7.332 Å, b = 10.512 Å, and hydrogen-bonded networks stabilizing the lattice . Use software like SHELXL for refinement , and validate results against computational models (e.g., DFT) to resolve discrepancies in torsional angles or hydrogen-bonding patterns.

Q. What spectroscopic techniques are suitable for characterizing dynamic molecular behavior in DABCO-based compounds?

  • Methodological Answer : Solid-state NMR and variable-temperature ¹H NMR can probe molecular mobility. For instance, proton spin-lattice relaxation (T₁) studies on DABCO salts reveal activation energies (~46.6 kJ/mol for perchlorate derivatives) for rotational motion about the N–N axis. Second-moment analysis of NMR spectra distinguishes rigid vs. mobile phases .

Advanced Research Questions

Q. How does the chloro substituent influence the catalytic activity of DABCO derivatives in oxidation reactions?

  • Methodological Answer : The chloro group enhances electrophilicity, facilitating halogen-bonding interactions in catalytic cycles. For example, Cl₂-DABCO promotes one-pot sydnone synthesis from N-arylglycines via nitrosation and cyclization. Mechanistic studies (e.g., kinetic isotope effects, in-situ FTIR) suggest the chloro complex stabilizes transition states, improving yields (85–95%) under mild conditions .

Q. What strategies address contradictions in crystallographic data for DABCO-metal complexes?

  • Methodological Answer : Discrepancies in lattice parameters (e.g., α = 79.74° vs. computational predictions) may arise from solvent effects or twinning. Employ high-resolution synchrotron data and Hirshfeld surface analysis to validate intermolecular interactions. For example, hydrogen-bonded trimers in DABCO bis(3-chlorobenzoate) were confirmed via packing diagrams and hydrogen-bond metrics (N–H⋯O = 2.89 Å) .

Q. Can computational modeling predict the regioselectivity of DABCO derivatives in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) effectively model transition states. For DABCO-mediated Knoevenagel–Michael cascades, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, explaining regioselectivity in spiropyran synthesis. Solvent effects (e.g., water vs. diglyme) are modeled using polarizable continuum models (PCM) .

Methodological Notes

  • Safety : Handle halogenated DABCO derivatives in fume hoods due to volatility and toxicity. Use CHEMTREC guidelines for spills (1-800-424-9300) .
  • Experimental Design : For catalytic studies, optimize solvent polarity (e.g., acetic acid for Cl₂-DABCO reactions) and monitor reaction progress via TLC/GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.